2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile
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Overview
Description
2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile is a versatile chemical compound with the molecular formula C₈H₈N₂O. It is known for its unique structure, which includes a pyran ring substituted with imino, methyl, and nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot condensation reaction, which involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol yields the desired product in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of catalysts and reaction conditions may vary depending on the specific industrial requirements .
Chemical Reactions Analysis
Types of Reactions
2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The imino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce primary amines. Substitution reactions can lead to a variety of substituted pyran derivatives .
Scientific Research Applications
2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The imino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethyl-2H-pyran-3-carbonitrile
- 2-Imino-4,6-dimethyl-2H-pyran-3-carboxamide
- 2-Imino-4,6-dimethyl-2H-pyran-3-thiocarbonitrile
Uniqueness
2-Imino-4,6-dimethyl-2H-pyran-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it a valuable scaffold for various applications .
Properties
IUPAC Name |
2-imino-4,6-dimethylpyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-6(2)11-8(10)7(5)4-9/h3,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLIMXWHWWNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N)O1)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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